4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a thiophene moiety.
Properties
IUPAC Name |
4-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS2/c15-10-5-3-9(4-6-10)13(18)17-14-16-11(8-20-14)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPOHFCNBZJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene and thiazole derivatives with fluorinated benzamide precursors. A common method includes:
-
Starting Materials :
- 4-fluorobenzoyl chloride
- 2-amino-thiazole
- Thiophene derivatives
-
Reaction Conditions :
- Conducted in an organic solvent like dichloromethane.
- Utilization of bases such as triethylamine at room temperature.
-
Purification :
- The product is purified through recrystallization or chromatography techniques.
This method ensures high yields while maintaining the integrity of the compound's structure.
Antimicrobial Activity
Research has demonstrated that thiazole and thiophene derivatives exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed effective inhibition against various microbial strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 8 µg/mL |
| Escherichia coli | ≤1 - >5 µg/mL |
| Pseudomonas aeruginosa | 1 - 5 µg/mL |
The presence of a 4-fluoro substituent was noted to enhance antimicrobial activity compared to other halogenated compounds, indicating a structure-activity relationship (SAR) where fluorination plays a crucial role in efficacy against bacterial pathogens .
Antiviral Activity
In addition to antibacterial properties, thiazole derivatives have been investigated for antiviral applications. For instance, compounds with similar structures have been shown to inhibit viral replication in vitro. A notable finding includes:
- Inhibition of NS5B RNA Polymerase : Some thiazole derivatives exhibited IC50 values as low as , indicating potent antiviral activity against Hepatitis C virus (HCV) .
Anti-inflammatory Properties
The anti-inflammatory potential of benzamide derivatives has also been explored. Research indicates that compounds with thiazole moieties can modulate inflammatory pathways, thereby presenting opportunities for developing new anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral activity against HCV. The study found that the compound demonstrated a remarkable ability to inhibit viral replication at low concentrations, suggesting its potential as a therapeutic candidate for treating viral infections.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the benzamide's para position and reactive sites on the thiazole/thiophene rings facilitate nucleophilic displacement:
Key findings :
-
Fluorine substitution occurs preferentially at the benzamide's para position under alkaline conditions.
-
Thiophene ring modifications require harsher conditions (e.g., Pd-catalyzed couplings) compared to thiazole substitutions .
Electrophilic Aromatic Substitution
Electrophiles target electron-rich thiophene and thiazole moieties:
Mechanistic insights :
-
Bromination occurs regioselectively at thiophene's β-position due to sulfur's electron-donating effects.
-
Nitration requires strict temperature control to prevent benzamide decomposition .
Oxidation
Thiophene and thiazole sulfur atoms undergo oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2O2/AcOH | 70°C, 6 h | Sulfoxide derivative at thiophene ring | 57% | |
| KMnO4/H2O | pH 9, 25°C, 24 h | Thiophene ring cleavage → carboxylic acid formation | 44% |
Reduction
Nitro and carbonyl groups show reducibility:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2/Pd-C | EtOH, 40 psi, 12 h | 4-aminobenzamide derivative | 89% | |
| NaBH4/NiCl2 | THF, 0°C, 2 h | Alcohol derivative at ketone position | 76% |
Cross-Coupling Reactions
The thiophene-thiazole system participates in metal-catalyzed couplings:
Optimization data :
-
Suzuki reactions show highest yields with electron-deficient aryl boronic acids (e.g., p-CF3-C6H4B(OH)2) .
-
Buchwald-Hartwig conditions require strict oxygen exclusion for catalyst stability .
Degradation Pathways
Stability studies reveal critical degradation routes:
Comparative Reactivity Table
Key functional group reactivities ranked by observed transformation rates:
| Position | Reactivity Order | Relative Rate | Dominant Reaction Types |
|---|---|---|---|
| Benzamide fluorine | 1 (most reactive) | 4.2×10⁻³ s⁻¹ | Nucleophilic substitution |
| Thiophene β-carbon | 2 | 2.8×10⁻³ s⁻¹ | Electrophilic substitution |
| Thiazole C5 | 3 | 1.6×10⁻³ s⁻¹ | Nitration/oxidation |
| Amide carbonyl | 4 | 0.9×10⁻³ s⁻¹ | Reduction |
Comparison with Similar Compounds
4-Fluoro-N-(4-(4-Methoxyphenyl)Thiazol-2-yl)Benzamide
4-Fluoro-N-(4-Methoxy-7-Morpholinobenzo[d]Thiazol-2-yl)Benzamide (TOZ5)
2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide (GSK1570606A)
- Structure : Features a pyridinyl-thiazole core and an acetamide linker instead of benzamide.
- Key Differences :
4-Fluoro-N-[2-(2-Phenyl-1,3-Thiazol-4-yl)Ethyl]Benzamide
- Structure : Thiazole is connected via an ethyl linker to the benzamide.
- The phenyl-thiazole moiety may engage in hydrophobic interactions distinct from thiophene .
N-(4-(Pyridin-2-yl)Thiazol-2-yl)-(1,3)Dioxolo(4′,5′:4,5)Benzo(1,2-d)Thiazol-6-Amine (GSK735826A)
- Structure : A complex dioxolo-benzothiazole fused system.
- The dioxolane ring may enhance metabolic stability compared to thiophene .
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
